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molecular formula C5H3BrClN B150940 3-Bromo-2-chloropyridine CAS No. 52200-48-3

3-Bromo-2-chloropyridine

Cat. No. B150940
M. Wt: 192.44 g/mol
InChI Key: HDYNIWBNWMFBDO-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

3-Bromo-2-chloropyridine (10.3 g, 53.4 mmol), 4-aminophenol (7.00 g, 64.1 mmol), cesium carbonate (34.8 g, 107 mmol), and DMSO (53 ml, 53.4 mmol) were added into a pressure tube. The tube was capped and placed in a preheated oil bath at 130° C. After 16 h, the reaction mixture was stirred and cooled in ice-water. Water was added slowly to the mixture and the product precipitated out as a gray solid. The solids were washed with water, dried under vacuum at RT to afford 4-(3-bromopyridin-2-yloxy)benzenamine. MS Calcd for C11H9BrN2O: [M]+=264. Found [M+H]+=265.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CS(C)=O>O>[Br:1][C:2]1[C:3]([O:16][C:13]2[CH:14]=[CH:15][C:10]([NH2:9])=[CH:11][CH:12]=2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)Cl
Name
Quantity
7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
cesium carbonate
Quantity
34.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
53 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was capped
CUSTOM
Type
CUSTOM
Details
placed in a preheated oil bath at 130° C
CUSTOM
Type
CUSTOM
Details
the product precipitated out as a gray solid
WASH
Type
WASH
Details
The solids were washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at RT

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=NC=CC1)OC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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